molecular formula C11H7BrN2O B596883 6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine CAS No. 115749-45-6

6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine

Cat. No.: B596883
CAS No.: 115749-45-6
M. Wt: 263.094
InChI Key: ZGDDEEQSDJLFIH-UHFFFAOYSA-N
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Description

6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is often carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide and titanium tetrachloride .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as faster reaction times, higher yields, and environmentally benign conditions . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis strategies.

    Reduction: Common reducing agents like sodium borohydride.

    Substitution: Halogenation reagents such as N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Mechanism of Action

The mechanism of action of 6-bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

6-Bromo-2-(furan-2-yl)H-imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

115749-45-6

Molecular Formula

C11H7BrN2O

Molecular Weight

263.094

IUPAC Name

6-bromo-2-(furan-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7BrN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H

InChI Key

ZGDDEEQSDJLFIH-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CN3C=C(C=CC3=N2)Br

Synonyms

6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine

Origin of Product

United States

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